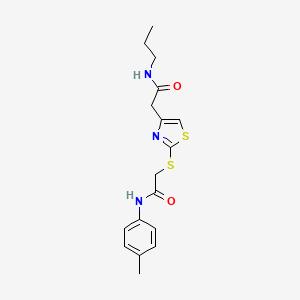![molecular formula C8H14ClNO3 B2886449 Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2375249-51-5](/img/structure/B2886449.png)
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride is an organic compound that belongs to the class of bicyclic compounds. This compound is structurally significant due to its azabicyclo heptane ring system, which consists of nitrogen and oxygen heteroatoms. It plays an important role in various chemical and pharmaceutical applications, particularly due to its distinct stereochemistry and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the use of starting materials that can form the azabicyclo heptane core structure. A common approach involves the intramolecular cyclization of suitable precursors that possess both nitrogen and hydroxyl functionalities. Reaction conditions are critical, with controlled temperature and pH being essential to ensure the desired stereochemistry is achieved. Solvents like acetonitrile or dichloromethane are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems to maintain consistency in product quality and yield. The process often involves the use of catalysts to improve reaction efficiency and selectivity. Purification steps include crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions It Undergoes
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride undergoes a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: LiAlH4 (Lithium aluminum hydride) is often used for the reduction of the ester group.
Substitution: Various nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-carboxylic acid derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of amide or different ester derivatives.
科学的研究の応用
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique stereochemistry and functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuroscience and pharmacology.
Industry: Used in the synthesis of polymers and other materials due to its reactive functional groups.
作用機序
The mechanism by which Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's bicyclic structure and functional groups enable it to fit into binding sites on target molecules, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
Methyl (1S,4R,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Ethyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Methyl (1S,4S,6S,7R)-6-oxo-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Uniqueness
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride stands out due to its specific stereochemistry and functional group arrangement. This makes it particularly valuable in applications where precise molecular interactions are required, such as in the design of pharmaceuticals or as a specific ligand in chemical reactions.
特性
IUPAC Name |
methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFBNIXAEHQW-RAPQHUHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
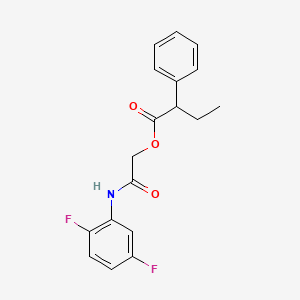
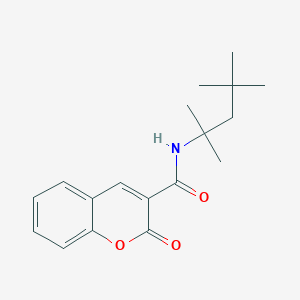
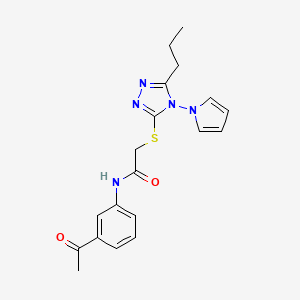
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)
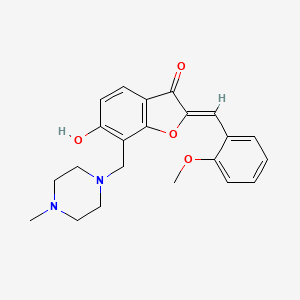
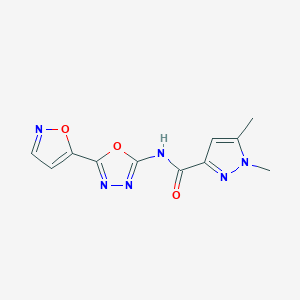

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)
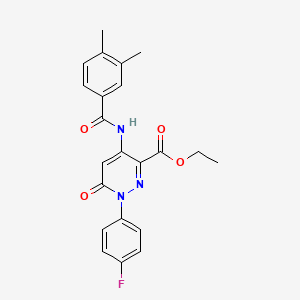
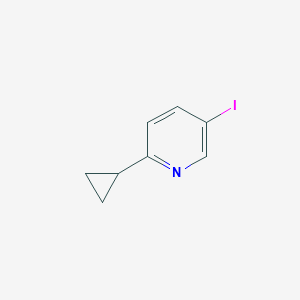
![3-cyclopentyl-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2886382.png)
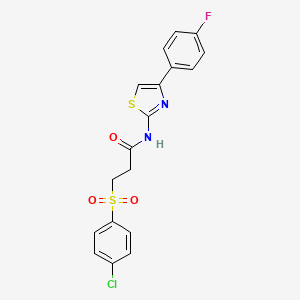
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)
